REACTION_CXSMILES
|
O.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl:10][C:11]1[N:12]=[N:13][C:14](I)=[CH:15][CH:16]=1.[CH3:18][N:19]1[CH:23]=[C:22](B2OC(C)(C)C(C)(C)O2)[CH:21]=[N:20]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Na+]>CC[N+](CC1C=CC=CC=1)(CC)CC.[Cl-].C([O-])(=O)C.C([O-])(=O)C.[Pd+2].O.C1COCC1>[Cl:10][C:11]1[N:12]=[N:13][C:14]([C:22]2[CH:21]=[N:20][N:19]([CH3:18])[CH:23]=2)=[CH:15][CH:16]=1 |f:0.1.2.3.4,8.9,10.11,12.13.14|
|
Name
|
|
Quantity
|
86.2 g
|
Type
|
reactant
|
Smiles
|
O.P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
253 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)I
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
|
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
301.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
935 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
842 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reagents were added one by one
|
Type
|
CUSTOM
|
Details
|
to the stirred reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool to 60° C
|
Type
|
TEMPERATURE
|
Details
|
to cool to 45° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with a solution of 45 g sodium chloride in 374 mL water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
STIRRING
|
Details
|
stirred with magnesium sulphate (225 g) and charcoal (4.5 g)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
evaporated further till a final volume of 200 ml
|
Type
|
STIRRING
|
Details
|
This residue was stirred for 16 h at room temperature
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solids were dried at reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 152.6 mmol | |
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |